2-(4-Bromophenoxy)benzonitrile
Overview
Description
2-(4-Bromophenoxy)benzonitrile is an organic compound with the molecular formula C13H8BrNO It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Bromophenoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with 2-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-150°C) to facilitate the nucleophilic aromatic substitution.
Another method involves the use of 4-bromophenol and 2-chlorobenzonitrile under similar conditions, with a base like sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of an intermediate phenoxide ion, which then attacks the benzonitrile ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxybenzonitriles.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of aminophenoxybenzonitriles.
Scientific Research Applications
2-(4-Bromophenoxy)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)benzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)benzonitrile: Similar structure but with a fluorine atom instead of bromine.
2-(4-Iodophenoxy)benzonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(4-Bromophenoxy)benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, which can affect the compound’s electronic properties and its interactions with other molecules.
Properties
IUPAC Name |
2-(4-bromophenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPCNKOBARGZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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